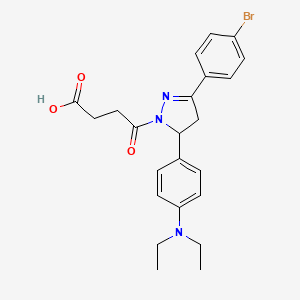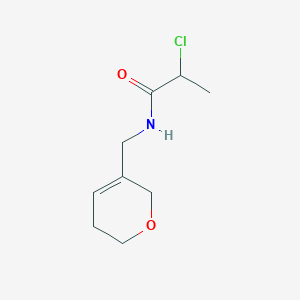
4-(3-(4-bromophenyl)-5-(4-(diethylamino)phenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the direct synthesis through a 3+2 annulation method, utilizing (E)-ethyl 2-benzylidene-3-oxobutanoate, prepared from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride in acetic acid medium under reflux conditions (S. Naveen et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, followed by single crystal X-ray diffraction studies. The structure is stabilized by intermolecular hydrogen bonds and π•••π stacking interactions, with theoretical calculations providing further insight into the molecular arrangement (S. Naveen et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their potential for various biological applications, as evidenced by their evaluation for antioxidant properties through methods like DPPH and hydroxyl radical scavenging. These properties are often attributed to the specific functional groups and the overall molecular structure of the compounds (S. Naveen et al., 2021).
Physical Properties Analysis
Physical properties, including crystallization behavior and solvation effects, are critical for understanding the material characteristics of these compounds. For instance, variations in crystal structure due to different solvents or crystallization conditions can significantly affect the compound's physical properties and stability (Isuru R. Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties are deeply influenced by the functional groups present in the compound. For example, the presence of oxobutanoic acid and pyrazolyl groups plays a significant role in the compound's reactivity towards other chemical species, its potential for forming hydrogen bonds, and its overall chemical stability (Minggui Chen et al., 2013).
properties
IUPAC Name |
4-[5-(4-bromophenyl)-3-[4-(diethylamino)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrN3O3/c1-3-26(4-2)19-11-7-17(8-12-19)21-15-20(16-5-9-18(24)10-6-16)25-27(21)22(28)13-14-23(29)30/h5-12,21H,3-4,13-15H2,1-2H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKTUFPFFARXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid](/img/structure/B2481890.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2481891.png)
![Ethyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2481892.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea](/img/structure/B2481893.png)
![Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2481894.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2481895.png)


![5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2481902.png)


![Ethyl 4,5-dimethyl-2-[[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2481905.png)
![2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde](/img/structure/B2481906.png)
![2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2481912.png)